molecular formula C19H17FN2O2S B2887273 3-(2,5-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine CAS No. 923075-52-9

3-(2,5-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine

Cat. No.: B2887273
CAS No.: 923075-52-9
M. Wt: 356.42
InChI Key: SLUPSGOMOBBWRR-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine is a synthetic organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms This compound is characterized by the presence of a dimethoxyphenyl group, a fluorobenzylthio group, and a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyridazine core.

    Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced through a thiol-ene reaction, where a fluorobenzyl halide reacts with a thiol derivative of the pyridazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, nucleophiles (e.g., amines, thiols), and solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dimethoxyphenyl and fluorobenzylthio groups can influence its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethoxyphenyl)-6-(benzylthio)pyridazine: Similar structure but lacks the fluorine atom on the benzyl group.

    3-(2,5-Dimethoxyphenyl)-6-((4-chlorobenzyl)thio)pyridazine: Similar structure but has a chlorine atom instead of a fluorine atom on the benzyl group.

    3-(2,5-Dimethoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine: Similar structure but has a methyl group instead of a fluorine atom on the benzyl group.

Uniqueness

The presence of the fluorine atom in 3-(2,5-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it potentially more effective in certain applications compared to its non-fluorinated analogs.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-23-15-7-9-18(24-2)16(11-15)17-8-10-19(22-21-17)25-12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUPSGOMOBBWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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